Metizoline-d3 (hydrochloride)

Description

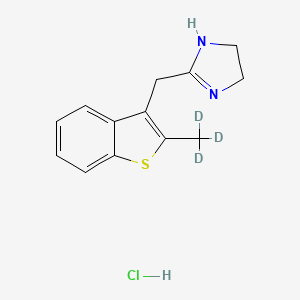

Metizoline-d3 (hydrochloride) is a deuterated analog of metizoline, a compound belonging to the class of imidazoline derivatives. Deuterated compounds like Metizoline-d3 are primarily employed as internal standards in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), due to their nearly identical physicochemical properties to non-deuterated counterparts. This ensures accurate quantification by minimizing matrix effects and ion suppression . The deuterium substitution at three positions (denoted by "-d3") enhances metabolic stability, making it invaluable in pharmacokinetic studies .

Properties

Molecular Formula |

C13H15ClN2S |

|---|---|

Molecular Weight |

269.81 g/mol |

IUPAC Name |

2-[[2-(trideuteriomethyl)-1-benzothiophen-3-yl]methyl]-4,5-dihydro-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C13H14N2S.ClH/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9;/h2-5H,6-8H2,1H3,(H,14,15);1H/i1D3; |

InChI Key |

FPTJVMYMFXHIFO-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metizoline-d3 (hydrochloride) involves the incorporation of deuterium atoms into the metizoline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, along with a deuterated base like deuterated sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Metizoline-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced reaction vessels and monitoring systems to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Metizoline-d3 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst, nucleophiles such as hydroxide or cyanide ions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives or substituted benzothiophenes.

Scientific Research Applications

Metizoline-d3 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of proteins and peptides.

Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new analytical methods and quality control processes for pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Metizoline-d3 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with enhanced stability and reduced metabolic degradation. This makes it an ideal candidate for use in various biochemical assays and studies. The molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Critical Analysis of Evidence Limitations

- Contradictions : While lists Meclozine Hydrochloride as a dihydrochloride salt, its CAS number conflicts with public databases, necessitating verification.

- Methodological Relevance : Analytical techniques for related hydrochlorides (e.g., HPLC for Amitriptyline ) could be adapted for Metizoline-d3 (HCl) but require validation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Metizoline-d3 (hydrochloride) with isotopic purity?

- Methodological Answer : Deuterated analogs like Metizoline-d3 require controlled deuteration using reagents such as deuterium oxide (D₂O) or deuterated alkylating agents under anhydrous conditions. Reaction efficiency depends on temperature (typically 50–80°C) and catalyst selection (e.g., palladium on carbon). Post-synthesis, isotopic purity (>98%) must be confirmed via high-resolution mass spectrometry (HRMS) and ²H-NMR to validate deuterium incorporation at specified positions. Residual protonated impurities should be quantified using HPLC with UV detection (C18 column, acetonitrile/ammonium formate mobile phase) .

Q. How should researchers safely handle and store Metizoline-d3 (hydrochloride) in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and handling powders to avoid inhalation .

- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent degradation. Monitor humidity (<30% RH) using desiccants.

- Waste disposal : Segregate chemical waste in labeled containers and engage certified biohazard disposal services for incineration. Avoid aqueous discharge to minimize environmental impact .

Q. What analytical techniques are optimal for characterizing Metizoline-d3 (hydrochloride)?

- Methodological Answer :

- Structural confirmation : Use ¹H/¹³C-NMR (DMSO-d₆ as solvent) to identify non-deuterated protons and carbon environments. Compare spectra with non-deuterated Metizoline hydrochloride to confirm deuteration sites.

- Purity assessment : Employ reverse-phase HPLC (Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with a gradient of 0.1% trifluoroacetic acid/acetonitrile (flow rate: 1 mL/min). Monitor UV absorbance at 254 nm.

- Isotopic enrichment : Quantify via LC-MS/MS in positive ion mode, using a deuterated internal standard (e.g., Metizoline-d6) for calibration .

Advanced Research Questions

Q. How can factorial design optimize pharmacokinetic studies of Metizoline-d3 (hydrochloride)?

- Methodological Answer : Apply a 2³ factorial design to evaluate variables impacting bioavailability:

- Factors : Dose (10–50 mg/kg), administration route (oral vs. intravenous), and formulation (nanoparticle vs. free drug).

- Response variables : Plasma half-life (t₁/₂), Cₘₐₓ, and AUC₀–24h. Analyze interactions using ANOVA and response surface modeling.

- Validation : Cross-validate with in vitro-in vivo correlation (IVIVC) using artificial neural networks (ANNs) to predict metabolic stability in liver microsomes .

Q. How should researchers address contradictions in receptor-binding data for Metizoline-d3 (hydrochloride)?

- Methodological Answer : Discrepancies in α-adrenergic receptor affinity assays may arise from:

- Experimental variability : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and use radioligand binding (³H-prazosin) with non-deuterated Metizoline as a control.

- Deuterium isotope effects : Compare Kᵢ values between Metizoline-d3 and non-deuterated analogs. Use Schild regression analysis to quantify potency shifts.

- Data normalization : Apply Grubbs’ test to exclude outliers and report geometric mean ± SEM across ≥3 independent replicates .

Q. What methodologies are recommended for stability testing of Metizoline-d3 (hydrochloride) under stress conditions?

- Methodological Answer : Conduct forced degradation studies :

- Thermal stress : Incubate at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.

- Photolytic stress : Expose to UV light (300–400 nm) for 48 hours; quantify degradation products using LC-QTOF-MS .

- Hydrolytic stress : Test in acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 60°C. Identify major degradants (e.g., de-deuterated metabolites) and establish degradation pathways via mass fragmentation patterns .

Q. How can researchers design robust in vitro assays to assess the metabolic stability of Metizoline-d3 (hydrochloride)?

- Methodological Answer :

- Liver microsome assay : Incubate 10 µM Metizoline-d3 with pooled human liver microsomes (0.5 mg/mL) in NADPH-regenerating system (37°C, pH 7.4). Terminate reactions at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile.

- Quantification : Use LC-MS/MS with a deuterated internal standard. Calculate intrinsic clearance (CLᵢₙₜ) using the in vitro half-life method.

- Deuterium retention : Compare CLᵢₙₜ of Metizoline-d3 with non-deuterated analogs to assess isotopic effects on metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.